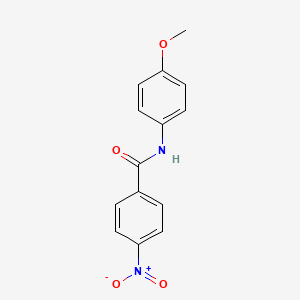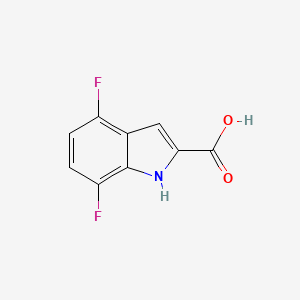
4,7-difluoro-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
4,7-difluoro-1H-indole-2-carboxylic acid (DFICA) is a chemical compound that has attracted significant attention in scientific research due to its unique physical properties. It has a molecular formula of C9H5F2NO2 and a molecular weight of 197.14 g/mol .
Synthesis Analysis
The synthesis of indole-2-carboxamides, which are related to DFICA, has been reported in the literature . For instance, N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide was obtained from 4,6-difluoroindole-2-carboxylic acid and benzylamine .Molecular Structure Analysis
The molecular structure of DFICA consists of a benzene ring fused to a pyrrole ring, with two fluorine atoms at positions 4 and 7, and a carboxylic acid group at position 2 .Applications De Recherche Scientifique
Synthesis and Characterization
- 4,7-Difluoro-1H-indole-2-carboxylic acid derivatives have significant implications in the field of synthetic chemistry. For instance, a study focused on synthesizing 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids from 1-Propyl-1H-indole-2-carboxylic acid. These compounds displayed notable antibacterial and moderate antifungal activities (Raju et al., 2015).
Methodologies in Synthesis
- Research on indole-2-carboxylic acid, a related compound, emphasizes its role as a versatile intermediate in pharmaceutical applications. Various methodologies have been explored for its synthesis, including a practical hydrogen reduction process which is environmentally favorable (Jiang et al., 2017).
Oxidation Chemistry
- The oxidation chemistry of indole-2-carboxylic acid was investigated, revealing the formation of various products such as dioxindoles and dimers. This study provides insights into the redox mechanism of this compound in neutral aqueous mediums (Goyal & Sangal, 2005).
Electrochemical Applications
- The effect of carboxylic substituent position on polyindole derivatives, closely related to indole-2-carboxylic acid, was studied for their electrodeposition, morphology, and capacitance properties. This research highlights the impact of substituent position on the electrochemical properties of these compounds (Ma et al., 2015).
Synthesis of Hydroxyindole Carboxylic Acids
- A procedure was developed for the synthesis of hydroxyindole carboxylic acids starting from benzyloxyindoles, demonstrating the versatility and importance of these compounds in biological and medicinal contexts (Marchelli, Hutzinger, & Heacock, 1969).
Rearrangement Reactions
- A study on the rearrangement reaction involving the indole nucleus provides valuable insights into the stereo- and regiochemical outcomes of such reactions, which are crucial in medicinal chemistry (Hallett et al., 2000).
Oligomerization of Indole Derivatives
- The oligomerization of indole derivatives, including indole carboxylic acids, in the presence of thiols was explored, resulting in various adducts and polymers. This study contributes to the understanding of indole-based compound synthesis (Mutulis et al., 2008).
Synthesis of Fluorinated Naphthoic Acids
- Research into the synthesis of fluorinated naphthoic acids, including difluoronaphthoic acids, provides insights relevant to the synthesis and applications of this compound (Tagat et al., 2002).
Electrophilic Substitution Reactions
- A study focused on the synthesis of symmetrical and unsymmetrical diindolylmethanes via acid-catalyzed electrophilic substitution reactions of indole carboxylate derivatives. This research highlights the versatility of indole carboxylic acids in organic synthesis (Bingul et al., 2014).
Structural Study of Catalysts
- A structural study of model Rhodium(I) carbonylation catalysts activated by indole carboxylate bidentate ligands revealed their significant potential in catalysis, underscoring the utility of indole carboxylic acids in this field (Elmakki et al., 2022).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to interact with their targets in a way that results in a variety of biological activities . For instance, some indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the life cycle of HIV .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and overall effectiveness .
Result of Action
Indole derivatives have been shown to result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of a compound.
Propriétés
IUPAC Name |
4,7-difluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJKDNJQZYVNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-67-6 | |
| Record name | 4,7-difluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


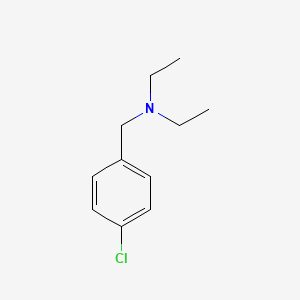

![2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3119098.png)

![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)

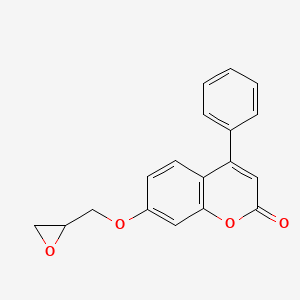
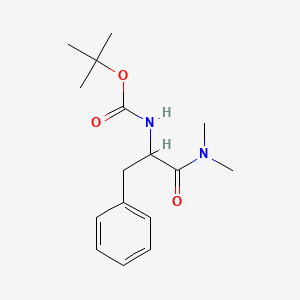
![2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid](/img/structure/B3119132.png)
![Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate](/img/structure/B3119137.png)
![Hexanoic acid, 6-[(4-iodobenzoyl)amino]-](/img/structure/B3119145.png)
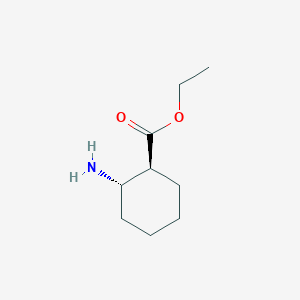
![8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B3119165.png)
